2-Methyl-3-(methylamino)propanoic acid hydrochloride
Overview
Description
2-Methyl-3-(methylamino)propanoic acid hydrochloride, also known as MAPA HCl, is a chemical compound . It has the empirical formula C5H12ClNO2 and a molecular weight of 153.61 . It appears as a white crystalline solid .
Molecular Structure Analysis
The SMILES string for this compound is Cl.CNCC©C(O)=O . The InChI key is IPIBIKOBRJHXRC-UHFFFAOYSA-N . Unfortunately, detailed molecular structure analysis is not available in the sources retrieved.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources retrieved.Scientific Research Applications
Polymorphism and Pharmaceutical Applications
Vibrational Spectroscopy in Drug Polymorphism
A study by Taddei, Torreggiani, and Fini (2002) explored the polymorphism of a tetralin derivative (CHF-1035), closely related to 2-Methyl-3-(methylamino)propanoic acid hydrochloride, using vibrational spectroscopy. The research aimed at understanding the drug's polymorphic forms, which is crucial for pharmaceutical applications, particularly in optimizing drug formulation and ensuring consistency in drug delivery and absorption (Taddei, Torreggiani, & Fini, 2002).
Chemical Synthesis and Derivatization
Derivatization of Cathinones
Nycz, Paździorek, Małecki, and Szala (2016) identified novel hydrochloride salts of cathinones and presented their properties through various spectroscopic studies, including derivatives closely related to this compound. This research contributes to the field by providing insights into the synthesis and identification of novel compounds with potential applications in medicinal chemistry and forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).
Fluorescence and Biochemical Applications
Fluorescence Derivatisation of Amino Acids
Frade, Barros, Moura, and Gonçalves (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to assess its use as a fluorescent derivatising agent. The derivatives exhibited strong fluorescence, suggesting potential applications in biochemical assays and biological research for labeling and detecting amino acids and proteins (Frade, Barros, Moura, & Gonçalves, 2007).
Intermediate for Pharmaceutical Synthesis
Synthesis of Lercanidipine Hydrochloride
Research by Li Guo-ping (2005) on the synthesis of Lercanidipine Hydrochloride illustrates the use of intermediates similar to this compound in pharmaceutical manufacturing. The study provides a methodological approach to synthesizing a calcium channel blocker used in treating hypertension, demonstrating the chemical's role in creating therapeutically valuable compounds (Li Guo-ping, 2005).
Safety and Hazards
The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Danger" . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It is recommended to wear appropriate personal protective equipment such as lab gloves, goggles, and lab coats during handling and use .
Properties
IUPAC Name |
2-methyl-3-(methylamino)propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBIKOBRJHXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-48-9 | |
Record name | 2-methyl-3-(methylamino)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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